2-Bromobenzyl-(2,5-dichlorophenyl)ether
Description
2-Bromobenzyl-(2,5-dichlorophenyl)ether is an organobromine ether characterized by a benzyl group substituted with a bromine atom at the 2-position and a dichlorophenyl group substituted with chlorine atoms at the 2- and 5-positions. The ether linkage (-O-) connects these two aromatic moieties. This compound is structurally notable for its halogen-rich design, which confers unique electronic and steric properties.
The 2,5-dichlorophenyl moiety is particularly significant in biochemical contexts. Crystallographic studies of thrombin inhibitors have shown that this substituent occupies the S1 pocket of serine proteases, a feature leveraged in anticoagulant drug design .
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-11-4-2-1-3-9(11)8-17-13-7-10(15)5-6-12(13)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHSNDYOHLSUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl-(2,5-dichlorophenyl)ether typically involves the reaction of 2-bromobenzyl bromide with 2,5-dichlorophenol under basic conditions. A common method includes dissolving 2,5-dichlorophenol in a suitable solvent such as acetone or ethanol, followed by the addition of a base like potassium carbonate. The mixture is then heated to reflux, and 2-bromobenzyl bromide is added dropwise. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl-(2,5-dichlorophenyl)ether undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl ethers or amines.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzyl alcohols or hydrocarbons.
Scientific Research Applications
2-Bromobenzyl-(2,5-dichlorophenyl)ether is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl-(2,5-dichlorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-Bromobenzyl-(3,5-dichlorophenyl)ether
This compound differs from the target molecule only in the positions of the chlorine atoms on the phenyl ring (3,5- vs. 2,5-dichloro substitution). Key comparisons include:
The 2,5-dichloro isomer’s ortho-substitution pattern is critical for enzyme inhibition, as demonstrated in triazole-based FXIIa inhibitors. The meta-substituted analog lacks this steric and electronic profile, likely reducing binding affinity to protease active sites .
Functional Group Analog: 2-Bromo-4,5-dichlorophenyl Triazole Derivatives
Triazole derivatives sharing the 2,5-dichlorophenyl group (e.g., compounds from ) provide insights into structure-activity relationships (SAR):
The triazole derivatives highlight the importance of the 2,5-dichlorophenyl group for FXIIa inhibition. Modifications to the side chain (e.g., introducing polar groups) enhanced activity tenfold, suggesting that ether analogs like this compound could benefit from similar optimizations .
Research Findings and Implications
- Role of Halogen Substituents : The 2,5-dichloro configuration maximizes interactions with the hydrophobic S1 pocket of FXIIa, while the bromine atom on the benzyl group may contribute to van der Waals interactions or metabolic stability .
- Synthetic Challenges : Regioselective synthesis of 2,5-dichlorophenyl ethers requires precise control, whereas 3,5-dichloro analogs are more straightforward to prepare due to the meta-directing nature of chlorine .
- Selectivity Mechanisms : The ortho-chlorine in 2,5-dichloro derivatives likely disrupts thrombin binding (which favors smaller substituents), enhancing FXIIa selectivity .
Biological Activity
2-Bromobenzyl-(2,5-dichlorophenyl)ether is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom attached to a benzyl group, which is further linked to a 2,5-dichlorophenyl group via an ether bond. This configuration contributes to its unique reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways through interactions with enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in several biological processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs or endogenous compounds.
- Receptor Interaction : It may bind to certain receptors, altering their activity and influencing physiological responses.
Applications in Medicinal Chemistry
Research indicates that this compound has potential applications in the development of pharmaceuticals targeting neurological disorders and inflammatory diseases. Its structural similarities to known bioactive compounds suggest that it may possess similar therapeutic properties.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies illustrate the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
